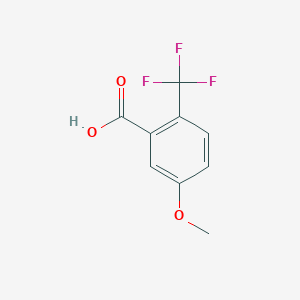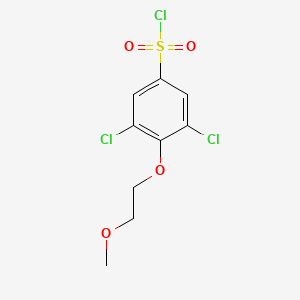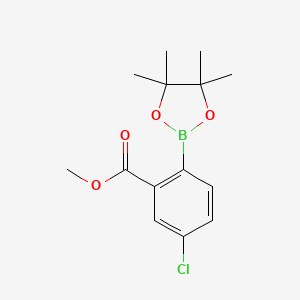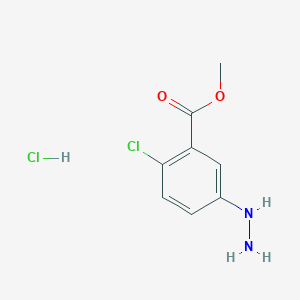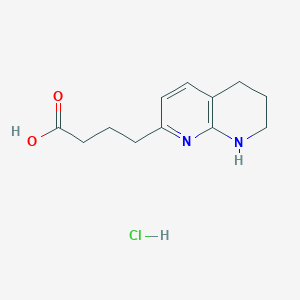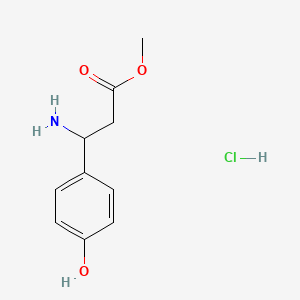
Chlorhydrate de 3-amino-3-(4-hydroxyphényl)propanoate de méthyle
Vue d'ensemble
Description
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol. It is a derivative of phenylalanine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its role in enzyme inhibition and modulation of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Methyl 3-(4-hydroxyphenyl)propanoate: This involves the reduction of the carboxyl group to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of Methyl 3-(4-hydroxyphenyl)propanoate:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO3).
Reduction: The compound can be reduced to form a different amine derivative using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and pressure.
Substitution: Alkyl halides, sodium hydroxide (NaOH), and heat.
Major Products Formed:
Nitro Derivatives: Formed through the oxidation of the amino group.
Amine Derivatives: Formed through the reduction of the nitro group or other functional groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves:
Enzyme Inhibition: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride can inhibit certain enzymes, leading to the modulation of metabolic pathways.
Receptor Binding: It may bind to specific receptors in biological systems, influencing cellular responses and signaling pathways.
Metabolic Pathway Modulation: The compound can alter metabolic pathways by interacting with key enzymes and substrates.
Comparaison Avec Des Composés Similaires
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is similar to other phenylalanine derivatives, such as:
Methyl 3-(4-hydroxyphenyl)propionate: Used in plant growth modulation and secondary metabolite accumulation.
3-Amino-4-hydroxyphenyl Methyl Sulfone: Another phenylalanine derivative with different chemical properties and applications.
Uniqueness: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is unique in its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry. Its versatility and reactivity make it a valuable compound in many fields.
Propriétés
IUPAC Name |
methyl 3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVYGRJXLFPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)
